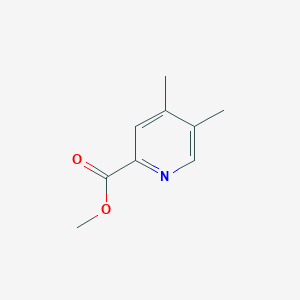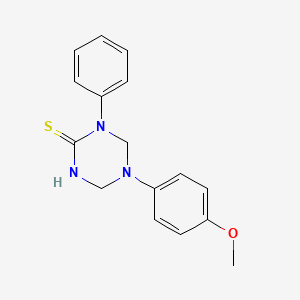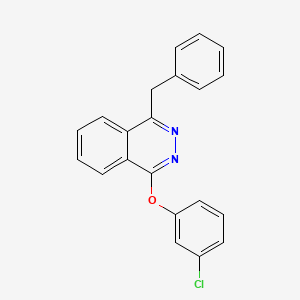
3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.28 . It is also known by its IUPAC name, 3-(1H-benzimidazol-1-ylmethyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.28 . The density and boiling point are predicted to be 1.20±0.1 g/cm3 and 461.8±47.0 °C, respectively . More specific physical and chemical properties such as melting point and flash point are not available in the search results.Applications De Recherche Scientifique
Chemosensor Development
- Fluorescent Chemosensors for Aluminum Ions : A study developed fluorescent chemosensors using derivatives of 2-(2-Aminophenyl)-1H-benzimidazole integrated with anthracene/pyrene. These probes showed high selectivity for Al3+ ions and were used for imaging intracellular Al3+ ions in living cells (Shree et al., 2019).
Biological Activity Studies
- Antidiabetic, Anti-inflammatory, and Anticancer Properties : Another study synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline and tested them for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
DNA-Binding Studies
- Silver(I) Complexes for DNA-Binding : Research on bis(benzimidazol-2-ylmethyl)aniline derivatives led to the creation of silver(I) complexes that bind to DNA in an intercalation mode. These complexes showed potential for antioxidant activities (Wu et al., 2014).
Polymerisation Reactions
- ZnII and CuII Carboxylate Complexes for Polymerization : A study involving (benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes explored their role in the polymerization of ϵ‐caprolactone. These complexes acted as catalysts and followed first-order kinetics (Attandoh et al., 2014).
Anticancer Research
- Benzimidazole-Based Schiff Base Copper(II) Complexes : Another study synthesized new benzimidazole-based Schiff base copper(II) complexes that showed significant in vitro cytotoxic effect against various cancer cell lines. They effectively bound to DNA through an intercalative mode and demonstrated potential as anticancer agents (Paul et al., 2015).
Catalysis and Chemical Synthesis
- Palladium Complexes in Methoxycarbonylation : Research on (benzimidazolylmethyl)amine palladium(II) complexes revealed their role in the methoxycarbonylation of olefins. The structure of these complexes influenced their catalytic activities and selectivity in producing branched and linear esters (Tshabalala & Ojwach, 2018).
Safety and Hazards
The safety information for 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).
Propriétés
IUPAC Name |
3-(benzimidazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMAQMJRXLGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877458 |
Source


|
| Record name | BENZIMIDAZOLE,1-M-AMINOBENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2747567.png)
![1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747569.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2747572.png)


![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)

![N-(4-{[4-(2-furylcarbonyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)
![Methyl[4-(piperidin-1-yl)butyl]amine](/img/structure/B2747582.png)
![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2747585.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide](/img/structure/B2747586.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2747587.png)